Enhydrin A

Description

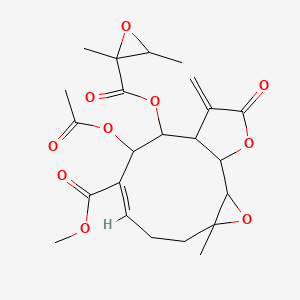

Structure

2D Structure

Properties

Molecular Formula |

C23H28O10 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

methyl (7E)-9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

InChI |

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+ |

InChI Key |

VCBNPTWPJQLHQN-MDWZMJQESA-N |

Isomeric SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CC/C=C(\C2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

Synonyms |

enhydrin |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Pathways of Enhydrin a

Discovery and Identification of Enhydrin (B1240213) A from Natural Sources

Enhydrin A is a notable sesquiterpene lactone recognized for its presence in specific plant species. Its discovery and identification are linked to phytochemical studies of plants utilized in traditional medicine.

Enhydrin is a primary chemical constituent found in the leaves of Yacon (Smallanthus sonchifolius), a plant native to the Andean regions of South America. jcsp.org.pkmdpi.com It is considered the major sesquiterpene lactone in yacon leaves and serves as a key chemotype for the plant. jcsp.org.pkmdpi.com Phytochemical investigations have consistently identified enhydrin, along with uvedalin, as the main bioactive compounds in the ethanolic extracts of yacon leaves. mdpi.com These sesquiterpene lactones are concentrated in the glandular trichomes on the surface of the leaves. nih.govnih.gov The total content of enhydrin in dried leaves of S. sonchifolius has been found to be approximately 0.97%. nih.gov

This compound has also been identified as a phytochemical constituent of Enhydra fluctuans, an edible, semi-aquatic herbaceous plant from the Asteraceae family. phytojournal.comrjptonline.org This plant, which grows widely in tropical Asia and Africa, is used both as a food source and in traditional medicine. phytojournal.comresearchgate.net Scientific studies have confirmed the presence of enhydrin among other valuable compounds like flavonoids, phytosterols, and β-carotene within the plant. phytojournal.com

Methodologies for this compound Isolation and Purification

The isolation and purification of this compound from its natural plant sources involve a multi-step process that leverages the compound's physicochemical properties.

Several extraction methods are employed to isolate this compound from the leaves of Smallanthus sonchifolius and other plant materials.

Solvent Extraction : This is a common method where dried and powdered plant leaves are extracted with a suitable solvent. nih.gov The choice of solvent can affect the yield; for instance, higher concentrations of ethanol (B145695) as a solvent tend to generate higher concentrations of enhydrin. nih.gov Water-based extractions, such as decoctions, are also used, though heat can lead to the degradation of enhydrin into other products like 6-deacetyldeepoxydihydroxyenhydrin and deepoxydihydroxyenhydrin. jcsp.org.pk

Rinse Extraction : Because enhydrin is concentrated in the glandular trichomes on the leaf surface, a rinse extraction is a particularly suitable method. nih.govnih.gov This technique involves briefly washing the leaves with a solvent, which effectively collects the desired compounds from the surface with high efficiency. mdpi.comnih.gov This method is advantageous as it can yield a higher concentration of enhydrin and uvedalin compared to other techniques. nih.gov

Following initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is a precise and accurate method for the separation, identification, and quantification of this compound. mdpi.comnih.gov A reversed-phase HPLC procedure using a C18 column is commonly utilized. mdpi.comnih.gov The mobile phase typically consists of a gradient mixture of water and acetonitrile (B52724), with detection performed using a UV-Vis detector at a wavelength of around 210 nm. mdpi.comnih.gov This method allows for the effective separation of enhydrin from structurally similar compounds like uvedalin. mdpi.com Preparative HPLC can be used for isolating larger quantities of the pure compound. mdpi.com

Below is an interactive data table summarizing typical HPLC conditions for this compound analysis.

| Parameter | Condition | Source |

| Column | C18 (250 x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | 60% Water, 40% Acetonitrile | mdpi.com |

| Flow Rate | 1 mL/min | mdpi.com |

| Detection | UV-Vis at 210 nm | mdpi.com |

| Injection Volume | 20 µL | mdpi.com |

Crystallization is the final step to obtain highly pure this compound.

Freeze Crystallization : This technique has been successfully used to isolate enhydrin. mdpi.com The process involves dissolving the extract in a suitable solvent and then cooling it to a low temperature (e.g., -20 °C), which causes the enhydrin to crystallize out of the solution. nih.gov This method is particularly effective after an initial rinse extraction and can be followed by preparative HPLC for further purification. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Techniques in this compound Structural Elucidation

The precise molecular architecture of this compound was pieced together using a suite of powerful analytical tools. Each technique provided critical information, from the atomic connectivity to the definitive three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. slideshare.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. slideshare.netethernet.edu.et

For this compound, ¹H NMR spectroscopy would be used to identify the number of different proton environments and their neighboring protons through spin-spin coupling patterns. This helps to piece together molecular fragments. Concurrently, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides clues about their functional groups (e.g., carbonyls, olefins, alkanes). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would then be employed to establish the complete bonding network and assemble the final two-dimensional structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with exceptional accuracy. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the confident assignment of a unique molecular formula. longdom.orgnih.govresearchgate.net This high precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. longdom.org

In the analysis of this compound, HRMS provided the exact mass, which led to the unambiguous determination of its molecular formula. nih.govebi.ac.uk Analysis of the fragmentation patterns observed in the mass spectrum can also offer supplementary structural information, revealing how the molecule breaks apart and providing clues about the arrangement of its functional groups. youtube.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₈O₁₀ | ebi.ac.uk |

| Monoisotopic Mass | 464.1682 Da | ebi.ac.uk |

| Molecular Weight | 464.5 g/mol | nih.gov |

While NMR and MS provide the molecular formula and connectivity, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in its crystalline state. gla.ac.uk The technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern to build a detailed map of electron density, from which atomic positions can be precisely determined. nih.govmdpi.com

Direct crystallization of some natural products can be challenging. In such cases, a chemical derivative is often prepared to improve crystal quality. For this compound, its structure and absolute stereochemistry were confirmed through an X-ray crystallographic study of its bromohydrin derivative. rsc.org This analysis revealed that this compound is a germacronolide sesquiterpene lactone featuring a cis stereochemistry at the C-1–C-10 double bond and a trans configuration for the epoxide ring at positions C-4 and C-5. rsc.org

Investigation of this compound Biosynthetic Precursors

Understanding how a complex natural product is synthesized in nature is a fundamental goal of chemical biology. This involves identifying the basic building blocks and mapping the sequence of enzymatic reactions that assemble them.

This compound belongs to the class of sesquiterpene lactones, a large group of secondary metabolites found predominantly in plants of the Asteraceae family. wur.nlwur.nl The biosynthesis of these compounds generally follows the mevalonate-farnesyl diphosphate-germacradiene pathway. wur.nlnih.gov

The established pathway for related compounds provides a strong model for this compound's formation:

Farnesyl Diphosphate (B83284) (FPP) Cyclization : The pathway begins with the cyclization of the universal C15 precursor, farnesyl diphosphate (FPP), catalyzed by a (+)-germacrene A synthase (GAS) to form (+)-germacrene A. nih.govplos.org

Oxidative Modifications : The germacrene A skeleton then undergoes a series of oxidative modifications. A key step is the oxidation of a methyl group to a carboxylic acid, catalyzed by a cytochrome P450 enzyme known as germacrene A oxidase (GAO). plos.orgresearchgate.net

Hydroxylation and Lactonization : Subsequent hydroxylations, often at the C6 or C8 positions, are carried out by other specific P450 enzymes, such as costunolide (B1669451) synthase (COS). plos.orgresearchgate.net These hydroxylations facilitate the final lactonization step, forming the characteristic lactone ring found in all sesquiterpene lactones. plos.org

Tailoring Reactions : Further species-specific modifications, such as additional hydroxylations, epoxidations, and the attachment of ester side chains (like the acetate (B1210297) and dimethyloxirane-2-carboxylate groups in this compound), complete the biosynthesis.

While this general pathway is well-established for the class, the specific enzymes that catalyze the later "tailoring" steps to produce the final, unique structure of this compound have not been fully characterized.

Isotopic labeling is a powerful technique used to trace the journey of precursor molecules through a metabolic pathway. nih.gov By feeding an organism with a precursor enriched with a stable isotope (like ¹³C) or a radioisotope, researchers can track which atoms from the precursor are incorporated into the final product. nih.govnih.gov

A study investigating the biosynthesis of this compound and the related compound uvedalin in Smallanthus sonchifolius utilized ¹³C-labeled precursors for the first time for these specific molecules. rsc.org Such experiments confirm the origin of the carbon skeleton. For sesquiterpene lactones, feeding experiments with ¹³C-labeled acetate or mevalonate (B85504) would allow researchers to map the incorporation pattern using NMR spectroscopy. wur.nl This confirms that the molecule is indeed derived from the mevalonate pathway and helps to elucidate the intricate intramolecular rearrangements that occur during the cyclization of FPP. nih.govnih.gov

Localization of this compound within Plant Tissues

The sesquiterpene lactone this compound is not uniformly distributed throughout the plant. Research indicates that its synthesis and storage are localized to specific tissues and structures, which is a common characteristic for secondary metabolites that often serve protective roles for the plant. The primary sites of accumulation are specialized secretory structures on the leaf surfaces, although the compound has been identified in other plant parts as well.

Accumulation in Glandular Trichomes of Leaves

This compound is predominantly found within the glandular trichomes located on the surface of plant leaves. nih.govmdpi.com These microscopic, hair-like outgrowths function as biological factories and storage sites for various specialized metabolites. nih.gov In the case of yacon (Smallanthus sonchifolius), this compound, along with a related compound Uvedalin, are the most dominant sesquiterpene lactones and are concentrated in these glandular trichomes. nih.govmdpi.com

The localization on the leaf surface suggests a role in defending the plant against herbivores and pathogens. A rinse extraction method, which specifically targets compounds on the leaf's surface, has been shown to be particularly effective for obtaining extracts rich in this compound. nih.govmdpi.com Quantitative analysis using reversed-phase high-performance liquid chromatography (HPLC) has confirmed that this compound is the major compound detected in both leaf rinse extracts and the glandular trichomes of intact leaves. nih.gov

Studies have quantified the concentration of this compound in the leaves of Smallanthus sonchifolius, revealing significant amounts. The total content in dried leaves has been found to be as high as 0.97%. nih.govnih.gov

Table 1: Concentration of this compound in Smallanthus sonchifolius Leaf-Derived Samples

| Sample Type | Plant Material | Concentration of this compound |

| Leaf Rinse Extract | Dried Leaf | 0.09 mg/mL |

| Glandular Trichome Extract | Intact Leaf | 0.07 mg/mL |

| Total Content | Dried Leaves | 0.97% |

| Total Content | Fresh Leaves | 0.74 mg/g |

Distribution in Different Plant Parts

While the highest concentrations of this compound are found in the leaf glandular trichomes, the compound is not exclusively confined to this location. Isolation studies have successfully identified this compound in multiple aerial parts of the plant.

Specifically, the compound has been isolated from both the leaves and stems of Enhydra fluctuans. ias.ac.inresearchgate.net This distribution indicates that while the leaves, particularly their surface trichomes, are the primary site of accumulation, the compound is also present in the stem structures. nih.govmdpi.comias.ac.inresearchgate.net The presence in stems may suggest translocation from the primary synthesis sites in the leaves or independent biosynthesis in the stem tissues, although at likely lower concentrations.

Table 2: Documented Presence of this compound in Plant Parts

| Plant Part | Presence Confirmed | Plant Species |

| Leaves | Yes | Smallanthus sonchifolius, Enhydra fluctuans |

| Glandular Trichomes | Yes | Smallanthus sonchifolius |

| Stems | Yes | Enhydra fluctuans |

Chemical Synthesis and Derivatization of Enhydrin a

Strategies for Total Synthesis of Enhydrin (B1240213) A

There is no published research detailing the total synthesis of Enhydrin A. The process of total synthesis involves creating a complex molecule from simpler, commercially available starting materials. This endeavor typically includes a retrosynthetic analysis to map out a viable synthetic pathway, the design of key chemical reactions, and the implementation of methods to control the three-dimensional arrangement of atoms (stereochemistry).

Retrosynthetic Analysis and Key Reaction Design

A retrosynthetic analysis is a foundational strategy in planning the synthesis of a complex molecule. airitilibrary.com It involves mentally deconstructing the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. nih.gov This process helps identify key bonds to be formed and guides the design of strategic reactions. airitilibrary.com However, no specific retrosynthetic analysis for this compound has been described in scientific literature.

Stereoselective and Enantioselective Methodologies

Natural products like this compound possess specific stereochemistry that is crucial for their biological activity. Stereoselective and enantioselective synthesis methods are employed to control the formation of these specific stereoisomers. mdpi.comresearchgate.net These techniques are fundamental in modern organic synthesis, yet their specific application to create the stereocenters within the this compound molecule has not been documented.

Semi-synthetic Approaches to this compound Analogs

Semi-synthesis involves using a naturally occurring compound, like this compound, as a starting material to create new, modified analogs. nih.gov This approach can be more efficient than total synthesis for producing a variety of related compounds for structure-activity relationship (SAR) studies. nih.gov There are currently no published reports on the use of semi-synthetic methods to generate analogs of this compound.

Structural Modification and Derivatization of this compound Scaffold

The modification of a natural product's core structure, or scaffold, is a common strategy in medicinal chemistry to improve its properties. nih.govmdpi.com This can involve adding or altering functional groups to enhance activity, selectivity, or pharmacokinetic properties.

Design Principles for Novel this compound Derivatives

The design of novel derivatives is typically guided by understanding the structure-activity relationships of the parent compound. mdpi.com This involves identifying which parts of the molecule are essential for its biological effects and which can be modified. mdpi.com Without experimental data on this compound and its biological targets, principles for designing new derivatives remain speculative.

Chemical Reactions and Transformations (e.g., Reduction, Substitution)

A wide array of chemical reactions, such as reductions, oxidations, substitutions, and couplings, are used to modify molecular scaffolds. nih.gov These transformations allow chemists to systematically alter the structure of a lead compound to optimize its function. mdpi.com However, the application of such chemical reactions to the this compound scaffold has not been reported in the scientific literature.

Pre Clinical Biological Activities and Pharmacological Studies of Enhydrin a

In Vitro Studies on Enhydrin (B1240213) A Biological Activities

Laboratory-based studies using isolated cells and enzymes have provided crucial insights into the mechanisms through which Enhydrin A exerts its biological effects. These investigations have centered on its ability to modulate specific enzymes and interfere with critical cell signaling cascades.

This compound has demonstrated the capacity to interact with and inhibit the activity of specific enzymes that are key targets in therapeutic strategies for hyperglycemia and inflammation.

This compound has been identified as an inhibitor of α-glucosidase, an enzyme located in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net The inhibition of this enzyme is a recognized therapeutic strategy for managing postprandial hyperglycemia (a spike in blood sugar after a meal), particularly relevant in the context of type 2 diabetes. mdpi.comnih.gov

In a key in vitro study, this compound demonstrated a significant, dose-dependent inhibitory effect on the activity of yeast α-glucosidase. researchgate.net This inhibitory action suggests that this compound could potentially slow down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream and thereby mitigating sharp increases in blood glucose levels after meals. researchgate.net The half-maximal inhibitory concentration (IC50) from this study is detailed below.

| Compound | Enzyme Source | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | Yeast α-glucosidase | 134.17 | researchgate.net |

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain and inflammation. pensoft.netbohrium.com Inhibition of COX-2 is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.org While the plant from which this compound is often isolated has been noted for its traditional use in treating inflammation, specific in vitro studies detailing a direct inhibitory effect of purified this compound on the COX-2 enzyme are not extensively documented in the currently reviewed scientific literature. Therefore, while its anti-inflammatory potential is recognized, the precise mechanism involving direct COX-2 modulation requires further investigation.

Beyond direct enzyme inhibition, this compound has been shown to influence complex intracellular signaling pathways that regulate gene expression related to inflammation, cell survival, and proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that controls the transcription of numerous genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov Dysregulation and constitutive activation of the NF-κB pathway are hallmarks of many chronic inflammatory diseases and various types of cancer. nih.govpreprints.org Consequently, inhibitors of this pathway are considered promising therapeutic agents. nih.gov Although this compound is associated with biological activities relevant to inflammation and cancer, direct evidence and detailed mechanistic studies from the reviewed literature specifically demonstrating its inhibitory effect on the NF-κB signaling pathway are not yet fully elucidated.

Recent research has uncovered a significant role for this compound in modulating a key signaling pathway in Glioblastoma Multiforme (GBM), the most aggressive form of brain tumor. researchgate.net Studies have shown that this compound can suppress the malignant characteristics of GBM cells by targeting the Jun/Smad7/TGF-β1 signaling pathway. researchgate.net

The proposed mechanism involves this compound inhibiting the activity of the proto-oncogene Jun. researchgate.net This inhibition leads to an increased expression of Smad7, a protein that acts as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. researchgate.netdntb.gov.ua By upregulating Smad7, this compound effectively down-regulates TGF-β1 and the subsequent phosphorylation of Smad2/3. researchgate.net The TGF-β pathway is known to promote tumor growth, invasion, and epithelial-mesenchymal transition (EMT) in advanced cancers like GBM. dntb.gov.uaplos.org By disrupting this cascade, this compound has been shown to significantly hinder the proliferation, invasion, and migration of GBM cells in vitro. researchgate.net This specific modulation of the Jun/Smad7/TGF-β1 axis presents this compound as a promising compound for further investigation in the context of GBM treatment. researchgate.net

Anti-proliferative and Chemopreventive Effects in Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects across several human cancer cell lines, including leukemia (CCRF-CEM), colon cancer (HCT-116), breast cancer (MDA-MB-231), and glioblastoma (U251). The inhibitory concentrations (IC50) for these cell lines have been reported to range from 0.18 μM to 17.34 μM, indicating potent anti-proliferative activity.

Apoptosis, or programmed cell death, is a key target for cancer therapeutics. The potential of this compound to induce apoptosis has been investigated, with studies exploring its impact on key molecular pathways. One study selected enhydrin to test its apoptotic mechanism after observing its significant cytotoxicity. However, in this specific investigation, no considerable alterations were found in the activation of caspases-3/7, which are crucial executioner caspases in the apoptotic pathway. Further research is required to determine if this compound induces apoptosis through other pathways, such as the mitochondrial (intrinsic) pathway involving the Bcl-2 family of proteins or caspase-9 activation.

Glioblastoma (GBM) is a particularly aggressive and threatening form of brain tumor, characterized by the rapid growth, infiltration, and migration of cancer cells. Recent research has highlighted the potential of this compound as a therapeutic agent against GBM. researchgate.net

A 2024 study published in Biochemical Pharmacology demonstrated that this compound effectively suppresses the malignant phenotype of GBM cells both in vitro and in vivo. The study identified that this compound hinders the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and migration, by targeting the Jun/Smad7/TGF-β1 signaling pathway. researchgate.net Mechanistically, this compound inhibits the activity of the proto-oncogene Jun, which in turn increases the expression of Smad7. As an inhibitory transcription factor, Smad7 down-regulates TGF-β1 and the subsequent Smad2/3 signaling cascade. researchgate.net This interruption of the signaling pathway leads to a notable decline in GBM cell proliferation, invasion, and migration, suggesting that this compound is a promising candidate for the development of new medications for GBM treatment. researchgate.net

Table 1: Effect of this compound on Glioblastoma (GBM)

| Activity | Mechanism of Action | Signaling Pathway | Outcome | Reference |

|---|---|---|---|---|

| Inhibition of Proliferation | Hinders Epithelial-Mesenchymal Transition (EMT) | Jun/Smad7/TGF-β1 | Decline in cell growth | researchgate.net |

| Inhibition of Invasion | Hinders Epithelial-Mesenchymal Transition (EMT) | Jun/Smad7/TGF-β1 | Decline in cell infiltration | researchgate.net |

| Inhibition of Migration | Hinders Epithelial-Mesenchymal Transition (EMT) | Jun/Smad7/TGF-β1 | Decline in cell movement | researchgate.net |

Currently, there is a lack of specific scientific literature detailing the chemopreventive activity of this compound with a focus on its ability to counteract cell deformation. While the compound's cytotoxic effects on cancer cells are established, studies describing morphological changes or the prevention of cellular deformation as a primary mechanism of chemoprevention have not been identified.

Antimicrobial Spectrum of this compound

This compound has been evaluated for its ability to combat various microbes, demonstrating notable antibacterial properties.

This compound has shown bioactivity against the Gram-positive bacterium Staphylococcus aureus. In comparative studies, this compound exhibited antibacterial effects where related compounds like polymatin B and allo-schkuhriolide did not. Furthermore, a mixture containing enhydrin and a related sesquiterpene lactone, uvedalin, has been shown to possess antibacterial properties against S. aureus. While the broader plant extracts from which this compound is derived have been tested against methicillin-resistant Staphylococcus aureus (MRSA), specific data detailing the minimum inhibitory concentration (MIC) of purified this compound against MRSA strains are not currently available in the scientific literature.

Investigations into the broader antimicrobial spectrum of this compound have revealed a degree of selectivity in its activity. The compound, along with fluctuanin and uvedalin, exhibited strong antibacterial activity against the Gram-positive bacterium Bacillus subtilis. However, its efficacy does not appear to extend significantly to all microbial types. Studies have reported very low antifungal activity against the plant pathogenic fungus Pyricularia oryzae. Additionally, evaluations of mixtures containing enhydrin suggest a lack of significant activity against Gram-negative bacterial strains.

Table 2: Summary of Antimicrobial Activity of this compound

| Microorganism | Type | Activity Level |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacterium | Active |

| Bacillus subtilis | Gram-positive bacterium | Strong |

| Gram-negative bacteria | - | Apparent lack of activity |

| Pyricularia oryzae | Fungus | Very low |

Antiparasitic Activity of this compound

This compound, a sesquiterpene lactone, has demonstrated notable antiparasitic properties in pre-clinical evaluations. Its activity has been specifically investigated against protozoan parasites responsible for significant human diseases, such as leishmaniasis and Chagas disease.

In vitro studies have confirmed the leishmanicidal activity of this compound against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. The compound was effective against both the promastigote and intracellular amastigote forms of the parasite. researchgate.net Research using transmission electron microscopy on L. mexicana promastigotes treated with this compound revealed significant ultrastructural changes. researchgate.net These alterations included intense vacuolization and mitochondrial swelling, suggesting that the compound disrupts key cellular processes within the parasite. researchgate.netresearchgate.net Another observed modification was the formation of multilamellar structures, which are indicative of autophagic vacuoles, pointing to a potential mechanism of parasite cell death. researchgate.net

This compound has shown significant trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net In vitro assays revealed its efficacy against multiple life stages of the parasite. researchgate.netresearchgate.net Furthermore, studies on the ultrastructure of T. cruzi epimastigotes exposed to this compound showed marked alterations, including severe vacuolization and mitochondrial swelling. researchgate.net In an in vivo study involving mice in the acute phase of infection, treatment with this compound resulted in a significant reduction in circulating parasites, ranging from 50% to 71%. researchgate.netresearchgate.net

Table 1: In Vitro Antiparasitic Activity of this compound

| Parasite | Parasite Stage | Activity Metric (IC50) |

|---|---|---|

| Leishmania mexicana | Promastigotes | 0.42 µg/mL |

| Leishmania mexicana | Intracellular Amastigotes | 0.85 µg/mL |

| Trypanosoma cruzi | Epimastigotes | 0.84 µM |

| Trypanosoma cruzi | Amastigotes | 5.17 µM |

| Trypanosoma cruzi | Trypomastigotes | 33.4 µM |

Neurobiological Effects in Cellular Models

Scientific literature from the conducted searches does not provide specific studies evaluating the direct neurobiological effects of isolated this compound in cellular models.

Immunomodulatory Activities in Cellular Contexts

Dedicated in vitro studies focusing on the specific immunomodulatory activities of purified this compound in cellular contexts were not identified in the searched literature.

In Vivo Animal Model Studies on this compound Biological Activities

Evaluation of Antihyperglycemic Effects in Diabetic Animal Models

The antihyperglycemic potential of extracts from Enhydra fluctuans, the plant source of this compound, has been evaluated in diabetic animal models. nih.gov A study investigating the effects of an E. fluctuans extract in type-2 diabetic model rats demonstrated potent glucose-lowering effects. nih.gov Following a 21-day treatment period, a significant reduction in fasting serum glucose levels was observed in the diabetic rats that received the plant extract. nih.gov This antihyperglycemic activity was maintained even in models where diabetes was complicated by cadmium-induced toxicity. nih.gov The findings suggest that phytochemicals within the plant, which include this compound, may contribute to these effects by enhancing glucose uptake and improving insulin (B600854) sensitivity. nih.gov

Table 2: Antihyperglycemic Effect of Enhydra fluctuans Extract in a Diabetic Rat Model

| Animal Model Group | Fasting Serum Glucose (Day 0) (mmol/L, mean ± SD) | Fasting Serum Glucose (Day 21) (mmol/L, mean ± SD) | Significance (p-value) |

|---|---|---|---|

| Diabetic Model + Plant Extract | 7.80 ± 0.44 | 6.70 ± 0.44 | p < 0.01 |

Assessment of Anti-inflammatory and Anti-hyperalgesic Activities in Animal Models

Enhydrin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory and anti-hyperalgesic properties in pre-clinical animal studies. In a widely recognized model of localized inflammation, the rat carrageenan-induced paw edema model, Enhydrin was shown to be effective. nih.gov When administered intraperitoneally, Enhydrin significantly attenuated the edema, or swelling, of the paw. nih.gov

Beyond its anti-inflammatory effects, Enhydrin also exhibited significant anti-hyperalgesic activity. nih.gov Hyperalgesia, an increased sensitivity to pain, is a common symptom of inflammation. In the same rat carrageenan inflammation model, Enhydrin significantly blocked the hyperalgesic response. nih.gov This suggests that Enhydrin may be beneficial in managing inflammatory pain. The study highlighted that these effects were observed with Enhydrin isolated from Smallanthus uvedalius. nih.gov

It is important to note that while direct studies on this compound are limited, research on extracts from Enhydra fluctuans, a plant known to contain Enhydrin, also supports these findings. Studies on the total flavonoids from Enhydra fluctuans have shown significant analgesic and anti-inflammatory activities in various animal models, which may be partly attributable to the presence of compounds like Enhydrin. nih.gov

Anti-tumor Efficacy of this compound in Xenograft Models

Based on the available research, no studies were found that specifically evaluated the anti-tumor efficacy of this compound in xenograft models.

Efficacy of this compound in Parasitic Disease Animal Models

Enhydrin has shown promising in vivo activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In a study involving a mouse model of acute Chagas disease, treatment with Enhydrin resulted in a significant reduction in the number of circulating parasites. nih.gov

Specifically, the administration of Enhydrin led to a 50-71% decrease in parasitemia. nih.gov A crucial aspect of this finding is that the observed anti-parasitic effect was achieved without any detectable signs of hepatotoxicity in the treated mice, suggesting a favorable safety profile in this context. nih.gov These results indicate the potential of Enhydrin as a basis for the development of new therapeutic agents for Chagas disease.

Table 1: Efficacy of Enhydrin against Trypanosoma cruzi in a Mouse Model

| Compound | Effect on Parasitemia | Signs of Hepatotoxicity |

| Enhydrin | 50-71% decrease | Not detected |

Insect Antifeedant Properties in Pest Models

Based on the available research, no studies were found that specifically evaluated the insect antifeedant properties of this compound in pest models.

Pharmacokinetic Profiling of this compound in Pre-clinical Models

Absorption and Distribution Studies

Sesquiterpene lactones as a class are generally considered to have good permeability across the intestinal epithelium due to their lipophilic nature. researchgate.net However, their absorption in vivo can be inconsistent. researchgate.net Factors such as the pH of the gastrointestinal tract and the activity of efflux transporters, like P-glycoprotein, can significantly impact their absorption, leading to variable bioavailability. researchgate.net

Studies on various sesquiterpene lactones have demonstrated that their distribution in the body can be extensive. nih.govresearchgate.net Once absorbed, these compounds are distributed to various tissues. The extent of protein binding in the plasma for sesquiterpene lactones can vary, with studies showing a range of 30% to 50% binding for some compounds. nih.gov This binding can influence their distribution and availability to target tissues.

Metabolism of this compound in Animal Systems

Specific metabolic pathways for this compound have not been detailed in the available literature. However, the metabolism of sesquiterpene lactones, in general, is known to be extensive, involving both Phase I and Phase II reactions. researchgate.net

Phase I metabolism of sesquiterpene lactones often involves oxidation, reduction, and hydrolysis reactions, which are primarily carried out by cytochrome P450 (CYP450) enzymes, with CYP3A4 being a major contributor. nih.govresearchgate.net Phase II metabolism involves conjugation reactions, where the parent compound or its Phase I metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. For sesquiterpene lactones, conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs) is a documented pathway, with UGT1A3, UGT1A4, UGT2B4, and UGT2B7 being implicated. nih.govresearchgate.net The α,β-unsaturated lactone moiety present in many sesquiterpene lactones is a site of high metabolic activity. researchgate.net

Structure Activity Relationship Sar Studies of Enhydrin a and Its Analogs

Identification of Key Pharmacophores in Enhydrin (B1240213) A

Pharmacophores are the essential structural features of a molecule responsible for its biological activity numberanalytics.com. In Enhydrin A, key pharmacophoric elements have been identified.

Role of the α,β-Unsaturated γ-Lactone Ring System

The α,β-unsaturated γ-lactone ring system is a characteristic feature of many sesquiterpene lactones and is considered crucial for their bioactivity nih.govgoogle.com. This moiety contains an electrophilic carbon that can undergo Michael-type addition with nucleophilic sites on biological targets, such as cysteine sulfhydryl residues in proteins nih.govconicet.gov.ar. This alkylation reaction can induce steric and chemical changes in enzymes, receptors, or transcriptional factors, leading to various cellular events and biological responses nih.gov. The presence of the α,β-unsaturated γ-lactone ring system in this compound has been linked to its anti-α-glucosidase activity, a mechanism involved in the management of post-prandial hyperglycemia nih.govconicet.gov.ar. Studies comparing this compound with related compounds suggest the importance of this intact group for inhibiting α-glucosidase nih.gov. The exo-methylene-γ-lactone group, a specific type of α,β-unsaturated γ-lactone, is also related to the anti-inflammatory properties reported for this compound nih.gov.

Significance of Epoxy Groups and Other Moieties

This compound contains two epoxy groups in addition to the α,β-unsaturated γ-lactone ring system . These epoxy groups also act as alkylating centers and can influence the compound's activity nih.gov. The number of alkylating structural elements in a sesquiterpene lactone can affect its activity nih.gov. Studies comparing this compound with Uvedalin, a structurally similar sesquiterpene lactone from yacon, highlight the significance of the epoxy groups. This compound has two epoxy groups, while Uvedalin has only one mdpi.com. This difference in the number of epoxy groups affects their solubility and biological activity mdpi.com. For instance, the C4–C5 epoxy group in melampolides like Enhydrin has been reported to hinder the ability of these compounds to inhibit NF-κB DNA binding, which is responsible for cytokine expression in inflammatory responses nih.gov. Conversely, a double bond between C-4 and C-5 in other melampolides favors this effect nih.gov. The 2',3'-epoxy moiety has also been suggested to be important for the cytotoxic activity of this compound and Uvedalin jcsp.org.pk. Other functional groups present in sesquiterpene lactones, such as hydroxyls and esterified hydroxyls (e.g., with acetate (B1210297), isobutyrate, angelate, epoxyangelate), also influence their biological effects through steric and chemical influences, including hydrophobicity and the chemical environment surrounding the functional groups nih.gov.

Impact of Functional Group Modifications on this compound Activity

Modifications to the functional groups of sesquiterpene lactones can significantly alter their biological activity nih.govdtic.mil. For this compound, chemical reactions such as reduction and substitution can modify the lactone ring and lead to the formation of various derivatives with potentially altered bioactivity . While specific detailed studies on the impact of systematic functional group modifications of this compound on its activity were not extensively detailed in the provided results, comparisons with naturally occurring analogs like Uvedalin and Polymatin A offer insights nih.govmdpi.com. The difference in the number of epoxy groups between this compound and Uvedalin leads to differences in their solubility and bioactivity profiles mdpi.com. For example, this compound uniquely inhibits α-glucosidase activity, while Uvedalin lacks this activity . This suggests that the specific arrangement or number of epoxy groups, in conjunction with other structural features, plays a critical role in determining the target specificity and activity of these compounds. Hydrolysis of this compound during heat extraction has been observed, resulting in degradation products with potentially altered anticancer activity compared to the parent compound jcsp.org.pk. The substitution of a 3'-chloride instead of a hydroxyl in a hydrolysate of this compound was shown to restore cytotoxic activity, indicating the importance of specific substituents at certain positions jcsp.org.pk.

Stereochemical Influences on this compound Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds nih.govmdpi.comnih.gov. Different stereoisomers of the same substance can exhibit different biological activities or even different pharmacological uses mdpi.com. While specific detailed studies on the stereochemical influences of this compound were not prominently featured in the provided search results, the general principles of stereochemistry in drug action are highly relevant nih.govnih.gov. The unique 3D structure of a chiral molecule allows it to interact specifically with chiral binding sites on biological targets, such as enzymes or receptors nih.gov. The proper alignment of functional groups in space is essential for effective binding and subsequent biological effect nih.gov. Given that this compound has multiple chiral centers (indicated by its complex stereochemical descriptors in PubChem nih.govwikidata.org), its stereochemistry is expected to significantly influence its interactions with biological targets and, consequently, its biological efficacy. Studies on other natural products, such as 3-Br-acivicin isomers, have demonstrated that stereochemistry leads to significant differences in antimalarial activity, potentially due to stereoselective uptake or target binding nih.gov.

Computational Chemistry Approaches in this compound SAR

Computational chemistry methods have become essential tools in SAR analysis, allowing researchers to predict molecular behavior and facilitate the design of new compounds numberanalytics.comembl.org. Techniques such as molecular modeling, molecular dynamics (MD) simulations, and docking studies are used to understand the interaction between a molecule and its biological target at an atomic level numberanalytics.comembl.orgdntb.gov.ua. While direct computational studies specifically focused on this compound were not extensively detailed, the application of these methods to other compounds with similar biological activities or structural features provides a framework for future research on this compound dntb.gov.uadntb.gov.uachemrxiv.org. For instance, molecular docking and MD simulations have been used to investigate the interaction between potential α-glucosidase inhibitors and the enzyme, providing insights into binding modes and conformational changes dntb.gov.ua. Machine learning and molecular docking studies have also been applied to identify natural compounds with analgesic and anti-inflammatory properties, suggesting that this compound likely exerts its effects by inhibiting COX-2 dntb.gov.uazenodo.org. These computational approaches can help to elucidate the binding mechanisms of this compound and guide the design of analogs with improved activity or selectivity.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates a set of molecular descriptors (numerical representations of chemical structure) to a measured biological activity nih.govptfarm.pl. QSAR models aim to establish mathematical relationships that can predict the activity of new compounds based on their structural features nih.govptfarm.pl. This approach is highly effective in describing the structural basis of biological activity and can help estimate the properties of new chemical compounds without the need for synthesis and testing ptfarm.pl. Although specific QSAR studies focused solely on this compound derivatives were not extensively reported in the provided snippets, the principles of QSAR are applicable to this compound and its analogs zenodo.orgdntb.gov.uaphcogj.comjppres.com. QSAR models can incorporate various types of descriptors, including topological, electronic, and steric parameters ptfarm.pl. By analyzing a series of this compound derivatives with known activities, QSAR models could be developed to identify the key structural features that contribute quantitatively to a specific biological effect, such as anti-inflammatory or anti-diabetic activity. This would facilitate the rational design of novel this compound analogs with enhanced potency or desired properties.

Mechanistic Investigations of Enhydrin a Actions

Molecular Target Identification for Enhydrin (B1240213) A

The precise molecular targets of Enhydrin A are not extensively characterized in scientific literature. However, its classification as a sesquiterpene lactone provides a general mechanism of action, suggesting that its targets are likely proteins containing reactive nucleophilic residues, such as cysteine. nih.gov The identification of specific protein targets remains an area for further investigation.

Detailed biophysical studies characterizing the direct interaction between this compound and specific protein targets are not widely available. The primary mechanism of interaction for many biologically active sesquiterpene lactones is the formation of a covalent bond with target proteins. nih.gov This interaction is facilitated by the exo-methylene-γ-lactone group present in this compound's structure. nih.gov

Studies of this nature would typically involve techniques such as X-ray crystallography or NMR spectroscopy to determine the specific amino acid residues that are alkylated by the compound. Furthermore, methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could quantify the binding affinity and kinetics of the interaction, although these are more challenging for covalent inhibitors.

While comprehensive enzyme kinetic profiles for this compound are limited, its activity has been linked to the inhibition of specific enzymes. Research suggests that this compound may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This inhibitory action is proposed as a basis for the traditional use of yacon leaves, a source of this compound, as an anti-diabetic agent. mdpi.comresearchgate.net The mechanism likely involves the alkylation of nucleophilic sites on the enzyme. nih.gov

Additionally, studies have reported that this compound, along with the related compound uvedalin, demonstrates inhibitory activity against the NF-κB enzyme. mdpi.comresearchgate.netresearchgate.net However, specific kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), or the inhibition constant (K_i) have not been detailed in the available literature.

Table 1: Reported Enzyme Inhibitory Activity of this compound

| Enzyme Target | Reported Activity | Potential Mechanism | Source |

|---|---|---|---|

| α-glucosidase | Inhibitory | Alkylation of nucleophilic residues | nih.gov |

There is no specific information available from receptor binding assays for this compound in the reviewed scientific literature. Such assays are used to determine if a compound binds to and interacts with a specific cellular receptor. These experiments typically use a labeled ligand known to bind the receptor of interest and measure the ability of the test compound (this compound) to compete for binding. The absence of such data means that it is currently unknown if this compound's biological effects are mediated through direct binding to specific cell surface or nuclear receptors.

Cellular Pathway Elucidation for this compound Effects

Investigations into the cellular effects of this compound have primarily focused on its role in modulating inflammatory signaling pathways. Its ability to influence key signaling cascades is central to its reported biological activities.

The most consistently reported cellular effect of this compound is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.com NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. nih.gov Studies have shown that this compound can inhibit the activation of NF-κB. mdpi.comresearchgate.netmdpi.com At a concentration of 10 μM, this compound was found to inhibit the DNA binding process of NF-κB, thereby blocking its function as a transcription factor. mdpi.com This anti-inflammatory action is attributed to the alkylation of nucleophilic sites on factors within the inflammatory cascade. nih.gov

There is currently no specific scientific literature detailing the effects of this compound on the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. The TGF-β1 pathway is critical in regulating a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. nih.govmdpi.com Whether this compound interacts with or modulates components of this pathway has not yet been determined.

Table 2: Summary of this compound's Effect on the NF-κB Pathway

| Pathway Component | Observed Effect of this compound | Concentration | Source |

|---|---|---|---|

| NF-κB Transcription Factor | Inhibition of DNA binding | 10 μM | mdpi.com |

Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing, to systematically identify changes in gene transcription in response to this compound treatment have not been reported in the available literature. Such studies would provide a global view of the cellular processes affected by the compound and could help identify novel molecular targets and pathways. Given its known inhibitory effect on NF-κB, it is hypothesized that this compound would downregulate the expression of NF-κB target genes, which include various pro-inflammatory cytokines, chemokines, and adhesion molecules. However, direct experimental evidence from gene expression profiling is needed to confirm this and to uncover other potential effects.

Proteomic and Metabolomic Analyses of this compound-Treated Biological Systems

To date, specific proteomic and metabolomic studies exclusively focused on the effects of this compound on biological systems are not extensively available in publicly accessible scientific literature. Research on Enhydra fluctuans, the plant from which this compound is derived, indicates the presence of various bioactive compounds, including flavonoids, phenolic compounds, and other sesquiterpene lactones, which are known to possess antioxidant and anti-inflammatory properties. phytojournal.comasianjpr.comresearchgate.net These activities suggest that this compound may influence cellular pathways related to stress response and inflammation, which would be reflected in the proteome and metabolome.

Metabolomic profiling of other medicinal plants from the Asteraceae family has revealed significant alterations in metabolite levels upon extraction and processing. technologynetworks.com For instance, studies on other sesquiterpene lactones have been conducted to understand their distribution and effects in biological systems. creative-proteomics.comresearchgate.netnih.gov Such analyses are crucial for identifying the molecular targets and pathways affected by these compounds. While direct evidence for this compound is lacking, it is plausible that its mechanism of action involves the modulation of key proteins and metabolic pathways, a hypothesis that awaits confirmation through dedicated proteomic and metabolomic investigations.

Table 1: Potential Areas for Future Proteomic and Metabolomic Investigation of this compound

| Area of Investigation | Potential Research Questions | Rationale |

| Proteomics | Which proteins show altered expression in cells treated with this compound? | To identify direct molecular targets and affected cellular pathways (e.g., inflammation, apoptosis). |

| What post-translational modifications are induced by this compound? | To understand the regulation of protein function in response to treatment. | |

| Metabolomics | How does this compound alter the cellular metabolic profile? | To reveal changes in key metabolic pathways, such as energy metabolism or amino acid synthesis. |

| Are there specific biomarkers of this compound exposure and activity? | To identify metabolites that can be used to monitor the compound's effects. |

Ultrastructural Modifications Induced by this compound (e.g., in parasites)

Detailed studies on the ultrastructural modifications induced specifically by this compound in parasites or other cells are not yet present in the available scientific literature. However, research on the effects of other sesquiterpene lactones and compounds with similar bioactivities on parasites provides a framework for potential areas of investigation. For example, studies on other natural compounds have demonstrated significant ultrastructural changes in parasites, including damage to membranes, mitochondria, and the endoplasmic reticulum. nih.gov

Given that this compound is a sesquiterpene lactone, a class of compounds known for their cytotoxic and anti-parasitic activities, it is hypothesized that it may induce similar morphological changes. koreascience.kr These could include disruption of the parasite's cellular integrity, leading to organelle damage and ultimately, cell death. Future research employing techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) on this compound-treated parasites would be necessary to elucidate these effects.

Table 2: Hypothesized Ultrastructural Effects of this compound on Parasites

| Cellular Component | Potential Modification | Consequence |

| Plasma Membrane | Disruption of integrity, blebbing | Loss of cellular contents, impaired transport |

| Mitochondria | Swelling, loss of cristae | Disruption of energy metabolism, induction of apoptosis |

| Endoplasmic Reticulum | Dilation, fragmentation | Impaired protein synthesis and folding |

| Nucleus | Chromatin condensation, nuclear fragmentation | Apoptotic cell death |

Analytical Methodologies for Enhydrin a Research and Quality Control

Chromatographic Techniques for Enhydrin (B1240213) A Detection and Quantification

Chromatography is a cornerstone for the separation and quantification of Enhydrin A from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently documented methods for its analysis.

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method has been established for the simultaneous quantification of this compound. mdpi.com This method demonstrates high precision, accuracy, and linearity, making it suitable for routine quality control of yacon leaf extracts. mdpi.com

The chromatographic separation is typically achieved using a C18 column as the stationary phase. mdpi.com A common mobile phase consists of a mixture of water and acetonitrile (B52724) (e.g., 60% water and 40% acetonitrile) with a flow rate of 1.0 mL/min. mdpi.com Detection is performed at a wavelength of 210 nm, where this compound exhibits significant UV absorbance. mdpi.com

Validation of this HPLC-UV method, following International Council for Harmonisation (ICH) guidelines, has confirmed its reliability. mdpi.com Key validation parameters, such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (expressed as recovery), and precision (expressed as relative standard deviation, %RSD), have been thoroughly evaluated. mdpi.com

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.9999 | mdpi.com |

| Limit of Detection (LOD) | 0.52 µg/mL | mdpi.com |

| Limit of Quantification (LOQ) | 1.57 µg/mL | mdpi.com |

| Accuracy (Recovery) | 101.46% | mdpi.com |

| Precision (Repeatability, %RSD) | 0.30% | mdpi.com |

For a more rapid and cost-effective analysis, a validated Thin-Layer Chromatography (TLC)-Densitometry method has been developed. stifera.ac.id This technique is particularly useful for the quality control of yacon leaf extracts where this compound serves as a key marker compound. stifera.ac.id

The method employs silica (B1680970) gel GF254 plates as the stationary phase and a mobile phase consisting of a chloroform (B151607) and hexane (B92381) mixture, typically in a 10:1 ratio. stifera.ac.id After the chromatographic separation, quantification is achieved through densitometric analysis at a wavelength of 210 nm. stifera.ac.id The method has been validated for linearity, accuracy, precision, LOD, and LOQ, proving its suitability for determining this compound content. stifera.ac.id

Table 2: TLC-Densitometry Method Validation Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Linearity (R²) | 0.9998 | stifera.ac.id |

| Limit of Detection (LOD) | 80.57 µg/mL | stifera.ac.id |

| Limit of Quantification (LOQ) | 244.1 µg/mL | stifera.ac.id |

| Precision (%RSD) | < 3% | stifera.ac.id |

| Accuracy (Recovery) | 97–107% | stifera.ac.id |

Currently, there is no specific information available in the provided search results regarding the application of Gas Chromatography (GC) for the analysis of this compound. This is likely due to the low volatility and thermal lability of sesquiterpene lactones like this compound, which makes them less suitable for conventional GC analysis without prior derivatization.

Spectroscopic Techniques for this compound Quantification

Spectroscopic methods are essential for both the quantification and structural identification of this compound.

UV-Vis spectrophotometry forms the basis for the detection of this compound in HPLC-UV and TLC-Densitometry methods. The quantification of this compound relies on its ability to absorb ultraviolet light at a specific wavelength. Research has consistently shown that this compound can be reliably detected and quantified at 210 nm. mdpi.comstifera.ac.id This principle is applied directly in HPLC systems equipped with a UV-Vis or Photodiode Array (PAD) detector, where the absorbance is proportional to the concentration of the compound passing through the detector cell. mdpi.com

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS), is a powerful tool for the structural characterization of this compound. mdpi.com While UV detection in HPLC provides quantitative data, MS provides mass information that confirms the identity of the compound. This is achieved by comparing the mass spectrum of the isolated compound with that of a reference standard or with literature data. mdpi.com This technique is crucial for confirming the presence of this compound in a sample and for distinguishing it from other co-eluting compounds. mdpi.com

Sample Preparation Strategies for this compound Analysis in Complex Biological and Plant Matrices

The accurate quantification of this compound from various sources is contingent upon effective sample preparation. This process aims to isolate the target analyte from interfering components within the matrix, thereby enhancing the sensitivity and reliability of the analytical method. The strategies employed differ significantly between plant tissues and complex biological fluids due to the distinct nature of their respective compositions.

Extraction from Plant Matrices (Smallanthus sonchifolius)

This compound is predominantly located in the glandular trichomes on the surface of yacon (Smallanthus sonchifolius) leaves. nih.gov This localization has led to the development of specific and efficient extraction techniques.

Rinse Extraction: This is a particularly suitable method for extracting compounds found on the leaf's surface. nih.gov A common procedure involves briefly rinsing dried yacon leaves (for 1–2 minutes) with a solvent like chloroform. nih.gov This targeted approach minimizes the extraction of other intracellular components, resulting in a cleaner extract enriched with this compound and other sesquiterpene lactones. nih.gov The resulting rinsate is then filtered and evaporated to yield a concentrated extract. nih.gov For subsequent analysis, this thick extract is typically dissolved in methanol (B129727). nih.gov

Maceration: This technique involves soaking the plant material in a solvent over a period to facilitate the extraction of the desired compounds. For yacon leaves, dried and powdered plant material is often macerated with ethanol (B145695) of varying concentrations (e.g., 50%, 70%, 90%). mdpi.com The process can be expedited by heating, for instance, at 60°C for one hour. mdpi.com After maceration, the extract is filtered and evaporated. The final dried extract is then dissolved in a suitable solvent, such as methanol, to a specific concentration for analysis. mdpi.com

Post-Extraction Purification: Following initial extraction, further purification steps can be employed to isolate this compound. One effective method is freeze crystallization. The crude extract, dissolved in a methanol-water mixture, is subjected to a low temperature (e.g., -20°C), which causes this compound to crystallize, allowing for its separation from the filtrate. nih.gov

The selection of the extraction method can influence the final concentration of this compound. For instance, a study reported that the best sample preparation of a rinse extract yielded an this compound concentration of 0.67 mg/mL, while a rapid rinse of a small piece of a single dried leaf gave 0.09 mg/mL. nih.gov

| Method | Solvent(s) | Key Steps | Advantages | Reported Concentration |

|---|---|---|---|---|

| Rinse Extraction | Chloroform, Methanol | Brief rinse of leaves, filtration, evaporation, re-dissolution. | Targets surface compounds, cleaner extract. nih.gov | 0.67 mg/mL nih.gov |

| Maceration | Ethanol (various concentrations) | Soaking of powdered leaves, heating, filtration, evaporation. | Suitable for bulk extraction from dried powder. mdpi.com | Not specified |

Hypothetical Strategies for Biological Matrices (e.g., Plasma, Urine)

While specific, validated methods for the extraction of this compound from biological matrices like plasma or urine are not extensively documented in publicly available literature, established bioanalytical sample preparation techniques can be adapted. The choice of method would depend on the physicochemical properties of this compound (a moderately polar sesquiterpene lactone) and the complexity of the biological matrix.

Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a common first step to remove high-abundance proteins that can interfere with analysis. This is typically achieved by adding an organic solvent such as acetonitrile or methanol to the sample. The precipitated proteins are then separated by centrifugation, and the supernatant, containing the analyte of interest, is collected for further processing or direct injection into an analytical instrument.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, an organic solvent like ethyl acetate (B1210297) or a mixture of hexane and a more polar solvent could be used to extract it from the aqueous biological fluid. This technique is effective for cleaning up the sample by removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly versatile and efficient technique that can provide a cleaner extract than LLE. It involves passing the liquid sample through a solid sorbent bed that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a different solvent. For this compound, a reversed-phase sorbent (like C18) would be appropriate. The sample would be loaded under aqueous conditions, washed with a weak solvent to remove polar impurities, and then this compound would be eluted with a stronger organic solvent like methanol or acetonitrile. This method allows for both cleanup and concentration of the analyte.

These strategies represent standard bioanalytical approaches that would require rigorous method development and validation to be specifically applied for the quantitative analysis of this compound in biological fluids.

Validation of Analytical Methods for this compound (e.g., Linearity, Precision, Accuracy)

To ensure that an analytical method provides reliable and reproducible results, it must be validated. Validation is performed according to guidelines established by bodies like the International Council for Harmonisation (ICH). For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry methods have been developed and validated. mdpi.comstifera.ac.id

The validation process assesses several key performance parameters:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method's response should be directly proportional to the concentration of this compound over a specified range. Linearity is typically evaluated by creating a calibration curve from a series of standard solutions at different concentrations and is expressed by the correlation coefficient (R²). A value greater than 0.999 is generally considered excellent. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Assesses variations within the same laboratory, for example, on different days or with different analysts. A method is considered precise if the %RSD value is typically less than 2%. mdpi.com

Accuracy: Accuracy reflects the closeness of the test results to the true or accepted reference value. It is often determined through recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix. The percentage of the spiked standard that is recovered by the analytical method is calculated. Acceptable recovery percentages are generally within the range of 97–107%. stifera.ac.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

The following tables summarize the validation data from published studies on this compound analysis.

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | > 0.9999 | ≥ 0.999 |

| Precision (%RSD) | 0.30% | < 2% |

| Accuracy (% Recovery) | 101.46% | Typically 80-120% |

| LOD | 0.52 µg/mL | Signal-to-Noise Ratio ~3:1 |

| LOQ | 1.57 µg/mL | Signal-to-Noise Ratio ~10:1 |

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9998 | ≥ 0.999 |

| Precision (%RSD) | < 3% | Typically < 5% |

| Accuracy (% Recovery) | 97–107% | Typically 80-120% |

| LOD | 80.57 µg/mL | Signal-to-Noise Ratio ~3:1 |

| LOQ | 244.1 µg/mL | Signal-to-Noise Ratio ~10:1 |

Application of this compound as a Marker Compound for Quality Control of Plant Extracts

The quality of herbal medicines can vary significantly due to factors such as plant origin, growing conditions, harvesting time, and processing methods. To ensure the consistency, safety, and efficacy of herbal products, quality control is essential. This is often achieved by using chemical markers—constituents that can be used for identification and quantification purposes. nih.gov

Enhydrin has been identified as a key bioactive compound in yacon leaves and serves as an excellent marker compound for the quality control of yacon plant extracts. mdpi.comstifera.ac.id Its use as a marker is justified for several reasons:

Bioactivity: Enhydrin is one of the major bioactive sesquiterpene lactones in yacon leaves and is believed to contribute to the plant's therapeutic effects, such as its anti-diabetic properties. nih.govstifera.ac.id

Abundance: It is one of the most dominant sesquiterpene lactones found in the leaves, with content in dried leaves reaching up to 0.97%. nih.gov This makes it readily detectable and quantifiable.

Specificity: The presence of Enhydrin, along with uvedalin, is characteristic of Smallanthus sonchifolius leaf extracts. mdpi.com

Validated analytical methods, such as HPLC, are applied to quantify the amount of this compound in raw materials and final extracts. nih.govmdpi.com By setting a standard for the minimum content of this compound, manufacturers can ensure the quality and consistency of different batches of yacon leaf extract. For example, a validated HPLC method was used to determine that the this compound content was 1.67% in one yacon extract (from Ykal) and 1.26% in another (from Ycin), demonstrating the method's utility in comparing different sources of the raw material. mdpi.com This quantitative analysis helps to standardize the herbal product, ensuring that each batch contains a consistent amount of the key bioactive marker compound, which is linked to its therapeutic activity.

Potential Pre Clinical Therapeutic Applications and Translational Research Perspectives of Enhydrin a

Enhydrin (B1240213) A in Diabetes Research: Pre-clinical Development

Enhydrin A, a notable constituent of yacon (Smallanthus sonchifolius) leaves, has demonstrated significant potential in the management of postprandial hyperglycemia in pre-clinical diabetic models. The hypoglycemic properties of yacon leaves have been partly attributed to this bioactive compound. nih.gov

A key mechanism underlying this compound's antihyperglycemic effect is its ability to inhibit the α-glucosidase enzyme. nih.gov This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, this compound slows down carbohydrate digestion and subsequent glucose absorption, thereby helping to control the sharp rise in blood sugar levels after a meal.

In vitro studies have shown that this compound significantly inhibits the activity of yeast α-glucosidase in a dose-dependent manner. nih.gov Furthermore, in vivo experiments involving diabetic rats have substantiated these findings. Oral administration of this compound led to a notable decrease in the hyperglycemic peak following a sucrose (B13894) load, indicating its effectiveness in a biological system. nih.gov These results suggest that this compound could be a promising candidate for further pre-clinical investigation as a natural agent for managing hyperglycemia.

Interactive Data Table: In Vitro α-Glucosidase Inhibition by this compound

| Compound/Extract | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | 134.17 | nih.gov |

| Yacon 10% Decoction | 50.40 | nih.gov |

This compound as an Anti-inflammatory and Analgesic Agent: Pre-clinical Research

Pre-clinical studies on plant extracts rich in this compound have indicated its potential as an anti-inflammatory and analgesic agent. While research on the isolated compound is still emerging, the bioactivity of extracts from Enhydra fluctuans and Smallanthus sonchifolius provides foundational evidence for these properties.

An ethanolic extract of Enhydra fluctuans was shown to possess significant anti-inflammatory and analgesic activities in rat models. researchgate.net This activity is thought to be linked to the presence of flavonoids and phenolic compounds within the extract, of which sesquiterpene lactones like this compound are a key class. The extract was effective in reducing formalin-induced paw edema, a common model for inflammation, and it also increased the pain threshold in the hot plate test, demonstrating its analgesic potential. researchgate.net

Similarly, leaf extracts from yacon (Smallanthus sonchifolius), which contain both sesquiterpene lactones (including this compound) and chlorogenic acid derivatives, have exhibited topical anti-inflammatory properties. ebi.ac.uk A sesquiterpene lactone-rich extract from yacon leaves demonstrated notable inhibition of neutrophil migration and the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). ebi.ac.uk These findings suggest that the sesquiterpene lactone components are major contributors to the plant's anti-inflammatory action.

Interactive Data Table: Anti-inflammatory and Analgesic Effects of this compound-Containing Extracts

| Plant Extract | Pre-clinical Model | Observed Effect | Potential Active Components | Source |

|---|---|---|---|---|

| Enhydra fluctuans (Ethanolic Extract) | Formalin-induced paw edema in rats | Reduction in inflammation | Flavonoids, Phenolic compounds | researchgate.net |

| Enhydra fluctuans (Ethanolic Extract) | Hot plate test in rats | Increased pain threshold | Flavonoids, Phenolic compounds | researchgate.net |

| Smallanthus sonchifolius (Leaf Rinse Extract) | Neutrophil migration | Inhibition | Sesquiterpene lactones | ebi.ac.uk |

| Smallanthus sonchifolius (Leaf Rinse Extract) | NO, TNF-α, PGE2 production | Inhibition | Sesquiterpene lactones | ebi.ac.uk |

This compound in Oncology Research: Pre-clinical Investigations

The potential of this compound in oncology is an area of growing research, with preliminary studies suggesting its involvement in the anti-cancer properties of the plants in which it is found. nih.gov While direct studies on isolated this compound are limited, evidence from extracts of Enhydra fluctuans and Smallanthus sonchifolius points towards a role for its constituent compounds in inhibiting cancer cell growth.

Flavonoids isolated from Enhydra fluctuans have demonstrated anticancer activity against Ehrlich's Ascites Carcinoma in murine models. researchgate.net Although this study focused on flavonoids, it is noteworthy that Enhydrin is also a significant component of this plant. researchgate.net

More directly, the presence of sesquiterpene lactones like this compound and Uvedalin in yacon leaves is linked to the plant's anti-cancer activity. nih.gov Research has shown that these compounds can inhibit the NF-kB enzyme, which plays a crucial role in regulating the immune system, inflammation, and cancer development. nih.gov The antibacterial activity of Enhydrin has been observed against Staphylococcus aureus, indicating its potential as an anticancer agent may also be linked to its effects on cellular processes that are fundamental to both microbial and cancer cell survival. researchgate.net Further pre-clinical investigations are necessary to elucidate the specific cytotoxic effects and mechanisms of action of isolated this compound on various cancer cell lines.

This compound for Antimicrobial and Antiviral Strategies: Research Directions

This compound has been identified as a contributor to the antimicrobial properties of yacon leaves. nih.gov Pre-clinical research has indicated its activity against certain bacterial strains, suggesting potential applications in the development of new antimicrobial agents.

Currently, there is a lack of specific pre-clinical studies on the antiviral activity of isolated this compound. However, the known inhibitory action of Enhydrin and Uvedalin on the NF-kB enzyme suggests a potential avenue for antiviral research, as this pathway is crucial in the host's inflammatory response to viral infections. nih.gov

This compound in Antiparasitic Drug Discovery: Pre-clinical Efficacy

This compound has emerged as a promising candidate in the search for new antiparasitic drugs, with pre-clinical studies demonstrating its efficacy against the protozoan parasites that cause Chagas disease and leishmaniasis. researchgate.net